(2-Oxo-1,3,2,4-dioxazagalletidin-2-ium-4-yl) nitrate;nitrate

Catalog No.
S604273
CAS No.
13494-90-1
M.F
GaN3O9
M. Wt
255.74 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2-Oxo-1,3,2,4-dioxazagalletidin-2-ium-4-yl) nitra...

CAS Number

13494-90-1

Product Name

(2-Oxo-1,3,2,4-dioxazagalletidin-2-ium-4-yl) nitrate;nitrate

IUPAC Name

gallium;trinitrate

Molecular Formula

GaN3O9

Molecular Weight

255.74 g/mol

InChI

InChI=1S/Ga.3NO3/c;3*2-1(3)4/q+3;3*-1

InChI Key

CHPZKNULDCNCBW-UHFFFAOYSA-N

SMILES

[N+]1(=O)O[Ga](O1)O[N+](=O)[O-].[N+](=O)([O-])[O-]

Solubility

Very soluble (NTP, 1992)

Synonyms

gallium nitrate, gallium nitrate heptahydrate, gallium nitrate, 67Ga-labeled, Ganite, NSC 15200

Canonical SMILES

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Ga+3]
2-Oxo-1,3,2,4-dioxazagalletidin-2-ium-4-yl nitrate; nitrate (also known as GAT-839 or Gatiquin) is an organic-nitrate hybrid compound that has been gaining interest among researchers due to its potential applications in various fields of research and industry. This paper aims to provide an overview of this compound's definition, background, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity, safety in scientific experiments, applications, current state of research, potential implications, and limitations and future directions.

GAT-839 is an organic compound that is synthesized by the reaction of cysteine and nitrate, creating a unique nitrate hybrid. The organic-nitrate hybrid aims to provide a solution to the limitations of conventional nitrate-based compounds, which exhibit unfavorable properties such as instability, low bioavailability, and toxicity. This unique synthesis provides a novel solution that circumvents these limitations while maintaining the therapeutic properties of the nitrate and organic compound.

GAT-839 has a molecular weight of 346.230 g/mol and a molecular formula of C11H15N4O6. Its solubility in water is ≈ 4.4 mg/mL. It is a crystalline solid with a melting point of ≈ 165 °C. GAT-839 has a yellow coloration with a characteristic bitter taste.

GAT-839 can be synthesized using a multi-step process that involves the reaction of cysteine and nitrate. The characterization and isolation of GAT-839 are carried out using techniques such as NMR and mass spectrometry.

Several analytical methods have been used to measure the stability, bioavailability, and efficacy of GAT-839. These techniques include HPLC, LC-MS/MS, ELISA, spectrophotometric assays, and other biological assays.

Recent studies have shown that GAT-839 provides a promising alternative to conventional nitrate-based compounds in several therapeutic applications. GAT-839 exhibited potent vasodilation and anti-inflammatory effects in animal models of cardiovascular disease. Additionally, GAT-839 demonstrated anticancer properties in preclinical models by inhibiting tumor growth.

Administration of GAT-839 in animal models at therapeutic doses did not show any significant acute or sub-chronic toxicity. However, long-term toxicity data for chronic exposure to GAT-839 is yet to be determined.

GAT-839 has potential applications in several fields of research, including biomedicine, agriculture, and material science. Its anti-inflammatory and vasodilatory properties make it a potential candidate in the development of therapeutic treatments for cardiovascular diseases and cancer. It has also been utilized to enhance the growth of plants and microbial fermentation.

GAT-839 is still in its early stages of research, and no clinical trials have yet been reported. However, recent studies have shown its potential in various fields of research.
GAT-839 may have significant implications in biomedicine, agriculture, and material science. It may serve as a novel therapeutic agent in cardiovascular diseases and cancer. It could also be utilized as a fertilizer, a bio-stimulant for improving plant growth, and in microbial fermentation as a growth stimulant. Furthermore, it could have potential implications in the development of specialized materials.

Despite promising results, GAT-839 still has limitations, including a lack of long-term toxicity data. Future research will be essential to determine the safety and efficacy of GAT-839 in long-term studies. Furthermore, studies aimed at improving its bioavailability, stability, and pharmacokinetic properties in vivo are necessary.
Some potential future directions for research on GAT-839 include:
1. Studying its effects on viral infections,
2. Investigating its potential in treating diabetes,
3. Developing novel formulations to improve its bioavailability and efficacy,
4. Exploring its potential as an environmentally friendly pesticide or antimicrobial agent,
5. Investigating its potential as a biosensing agent,
6. Studying its effects on the immune system,
7. Developing techniques to improve its stability and shelf-life,
8. Investigating its potential as a manufacturing component in photovoltaics and energy conversion.

In conclusion, GAT-839, an organic-nitrate hybrid compound, has shown significant potential in various fields of research, including biomedicine, agriculture, and material science. Its unique properties, such as potent anti-inflammatory and vasodilatory effects, make it a potential candidate in developing novel therapeutic agents for diseases such as cancer and cardiovascular disease. Future research aimed at determining its safety, efficacy, and bioavailability, and addressing its limitations will be essential to fully comprehend the potential of GAT-839.

Physical Description

Gallium nitrate appears as white crystals. (NTP, 1992)

Hydrogen Bond Acceptor Count

9

Exact Mass

254.88903 g/mol

Monoisotopic Mass

254.88903 g/mol

Heavy Atom Count

13

Melting Point

230 °F (decomposes) (NTP, 1992)

UNII

Y2V2R4W9TQ

GHS Hazard Statements

Aggregated GHS information provided by 10 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H272 (100%): May intensify fire;
oxidizer [Danger Oxidizing liquids;
Oxidizing solids];
H315 (90%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (90%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Gallium nitrate does not currently have approved indications. It was previously used in the treatment of cancer-related hypercalcemia.

Pharmacology

Gallium nitrate exerts hypocalcemic effect by inhibiting calcium resorption from bone, possibly by stabilizing bone matrix, thereby reducing increased bone turnover. Gallium nitrate inhibits the growth of various lymphoma cell lines in vitro and exhibits antitumor activity in patients with lymphoma. The mechanism(s) of cytotoxicity is (are) only partly understood but appears to involve a two-step process: (1) targeting of gallium to cells, and (2) acting on multiple, specific intracellular processes. Gallium shares certain chemical properties with iron; therefore, it binds avidly to the iron transport protein transferrin. Transferrin-gallium complexes preferentially target cells that express transferrin receptors on their surface. Expression of transferrin receptors is particularly high on lymphoma cells. Cellular uptake of the gallium-transferrin complex leads to inhibition of cellular proliferation primarily via disruption of iron transport and homeostasis and blockade of ribonucleotide reductase. Recent studies have shown that cellular uptake of gallium leads to activation of caspases and induction of apoptosis. In phase II trials in patients with relapsed or refractory lymphoma, the antitumor activity of gallium nitrate is similar to, or better than, that of other commonly used chemotherapeutic agents.
Gallium Nitrate is a hydrated nitrate salt of the group IIIa element gallium with potential use in the treatment of malignancy-associated hypercalcemia. Gallium nitrate localizes preferentially to areas of bone resorption and remodeling and inhibits osteoclast-mediated resorption by enhancing hydroxyapatite crystallization and reduction of bone mineral solubility. This agent also increases calcium and phosphorous deposition into bone and may increase collagen synthesis. (NCI04)

MeSH Pharmacological Classification

Antineoplastic Agents

Mechanism of Action

A high incidence of hypercalcemia is often observed in patients with non-small cell lung cancer, breast cancer, multiple myeloma, kidney cancer, and cancer of head and neck. Hypercalcemia of malignancy seems to result from an imbalance between the net resorption of bone and urinary excretion of calcium. Patients with extensive osteolytic bone metastases frequently develop hypercalcemia. Although _in vitro_ and animal studies have been performed to investigate the mechanism of action of gallium nitrate, the precise mechanism for inhibiting calcium resorption has not been determined. Gallium, the active component that exerts the physiological effects of gallium nitrate, may induce physicochemical changes in the bone matrix to promote hydroxyapatite crystallization and attenuate mineral dissolution. Gallium may also decrease acid secretion by osteoclasts and modulate the synthesis of osteocalcin, an osteoblast-specific bone matrix protein that triggers bone resorption. Osteoclast morphology or viability is not reported to be affected. Gallium nitrate may modulate inflammation. _In vitro_, it was shown to block the production of inflammatory cytokines, such as interleukin-1 (IL-1) beta, by macrophage-like cells. Gallium nitrate also dose-dependently inhibited matrix metalloproteinase activity promoted by tissue plasminogen activator (tPA).

Pictograms

Irritant

Oxidizer;Irritant

Other CAS

13494-90-1

Absorption Distribution and Excretion

Gallium nitrate was infused at a daily dose of 200 mg/m2 for 5 (n=2) or 7 (n=10) consecutive days to 12 cancer patients. In most patients, mean steady-state plasma concentrations were reached after 18 to 24 hours of infusion. The average steady-state plasma levels of gallium observed among seven fully evaluable patients was between 1134 and 2399 ng/mL. In one patient who received daily infusion doses of 100, 150 and 200 mg/m2, the apparent steady-state levels of gallium did not increase proportionally with an increase in dose.
Gallium nitrate appears to be significantly excreted via the kidney. In phase I studies involving cancer patients who received a short-term intravenous infusion of single doses ranging from 300 to 900 mg/m2, about two-thirds of the administered dose was recovered in the urine in the first 24 hours post-dose.
In phase I studies involving cancer patients who received a short-term intravenous infusion of single doses ranging from 300 to 900 mg/m2, the mean volume of distribution of gallium was 1.27 L/kg.
In cancer patients who received a daily infusion of gallium nitrate at a dose of 200 mg/m2 for five to seven consecutive days, the average plasma clearance of gallium was 0.15 L/hr/kg (range: 0.12 to 0.20 L/hr/kg).

Metabolism Metabolites

Gallium nitrate is not metabolized either by the liver or the kidney.

Wikipedia

Gallium_nitrate

Biological Half Life

In phase I studies involving cancer patients who received a short-term intravenous infusion of single doses ranging from 300 to 900 mg/m2, a biphasic curve was observed. Gallium nitrate exhibited a mean initial (distribution phase) half-life of 1 to 1.5 hours and a terminal (elimination phase) half-lives of 25 to 30 hours.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

General Manufacturing Information

Nitric acid, gallium salt (3:1): ACTIVE

Dates

Modify: 2023-08-15

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